

Certificate of analysis for (R)-1-(2-Chlorophenyl)ethanol reference standard

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

Cat. No.: B053616

[Get Quote](#)

A Comparative Guide to (R)-1-(2-Chlorophenyl)ethanol Reference Standards

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides an objective comparison of commercially available **(R)-1-(2-Chlorophenyl)ethanol** reference standards, supported by key analytical data and detailed experimental protocols.

(R)-1-(2-Chlorophenyl)ethanol is a chiral building block used in the synthesis of various pharmaceutical compounds. The quality of the reference standard for this intermediate is critical for ensuring the purity and stereochemistry of the final active pharmaceutical ingredient.

Comparison of Supplier Specifications

The following table summarizes the key specifications for **(R)-1-(2-Chlorophenyl)ethanol** reference standards from various suppliers. This data is compiled from publicly available information on their respective websites.

Specification	Supplier A (TCI Chemicals)	Supplier B (Advanced ChemBlocks)	Supplier C (Vibrant Pharma Inc.)	Supplier D (Thermo Scientific)*
Purity (by GC)	>98.0% [1] [2]	97% [3]	97% [4]	≥95.0%
Appearance	Colorless to Light yellow clear liquid [1] [2]	Not Specified	Not Specified	Clear colorless to orange
Specific Rotation	+62.0 to +68.0 (C=1, Chloroform) [1] [2]	Not Specified	Not Specified	Not Specified
Identity (NMR)	Conforms to structure [1] [2]	Not Specified	Not Specified	Not Specified
Molecular Formula	C ₈ H ₉ ClO [1] [3] [4]	C ₈ H ₉ ClO [1] [3] [4]	C ₈ H ₉ ClO [1] [3] [4]	C ₈ H ₉ ClO
Molecular Weight	156.61 [1] [3]	156.61 [1] [3]	156.61 [1] [3]	156.61
Storage	Room Temperature (Recommended <15°C) [1] [2]	Room Temperature [3]	Room Temperature [4]	Not Specified

*Note: Data for Thermo Scientific corresponds to the racemic mixture 1-(2-Chlorophenyl)ethanol and is included for comparative purposes.

Experimental Protocols

Accurate characterization of a reference standard is crucial. Below are detailed methodologies for key experiments typically performed to qualify a reference standard for **(R)-1-(2-Chlorophenyl)ethanol**.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of the reference standard and to identify any volatile impurities.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., a polyethylene glycol-based column).
- Chromatographic Conditions:
 - Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C
 - Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
- Sample Preparation:
 - Accurately weigh approximately 25 mg of the **(R)-1-(2-Chlorophenyl)ethanol** reference standard.
 - Dissolve in 25 mL of a suitable solvent such as methylene chloride or ethyl acetate to obtain a concentration of approximately 1 mg/mL.
- Data Analysis: The purity is calculated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Identity Confirmation by ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation:

- Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum according to the instrument's standard procedures.
- Data Analysis: The obtained spectrum is compared with the expected chemical shifts and coupling constants for the structure of **(R)-1-(2-Chlorophenyl)ethanol**. The presence of characteristic peaks for the aromatic, methine, and methyl protons, along with their integration values, confirms the identity of the compound.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral compound, it is essential to determine its enantiomeric purity.

- Instrumentation: An HPLC system equipped with a UV detector and a chiral column.
- Chromatographic Conditions:
 - Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection Wavelength: 220 nm.
 - Injection Volume: 10 μL .

- Sample Preparation:
 - Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
 - Prepare a solution of the racemic mixture of 1-(2-Chlorophenyl)ethanol to confirm the elution order of the enantiomers.
- Data Analysis: The enantiomeric purity is expressed as the percentage of the peak area of the desired (R)-enantiomer relative to the total peak area of both enantiomers.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for the qualification of a new batch of a chemical reference standard.

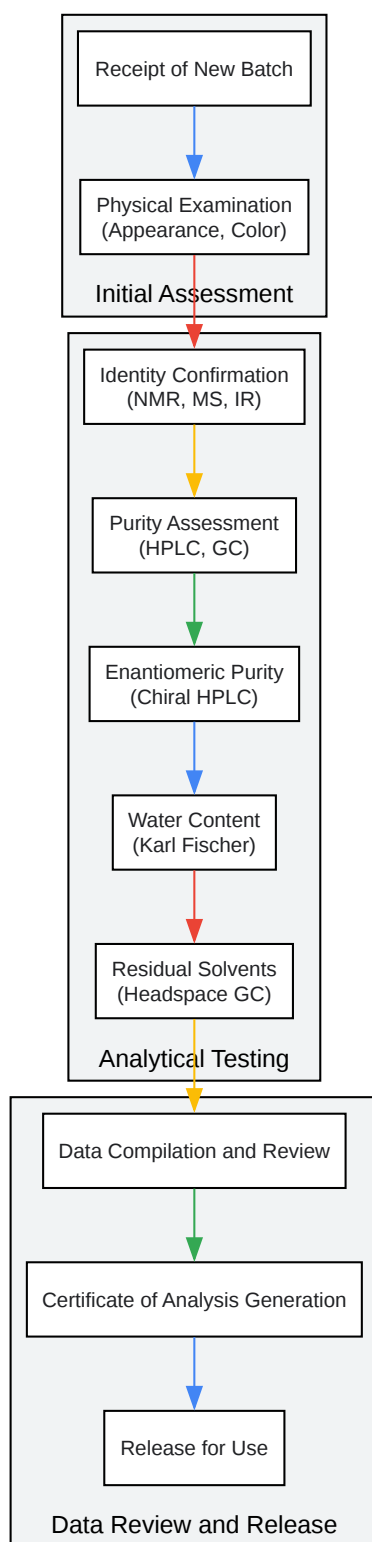


Figure 1. Workflow for Reference Standard Qualification

[Click to download full resolution via product page](#)

Figure 1. Workflow for Reference Standard Qualification

This comprehensive approach to the analysis and comparison of **(R)-1-(2-Chlorophenyl)ethanol** reference standards provides researchers and drug development professionals with the necessary information to make informed decisions when sourcing these critical materials. The provided experimental protocols serve as a foundation for in-house verification and qualification of reference standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-(2-Chlorophenyl)ethanol | 120466-66-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. (R)-1-(2-Chlorophenyl)ethanol | 120466-66-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (R)-1-(2-Chlorophenyl)ethanol 97% | CAS: 120466-66-2 | AChemBlock [achemblock.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- To cite this document: BenchChem. [Certificate of analysis for (R)-1-(2-Chlorophenyl)ethanol reference standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053616#certificate-of-analysis-for-r-1-2-chlorophenyl-ethanol-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com